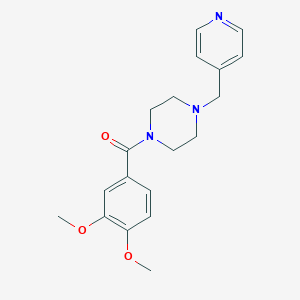
3-Methylphenyl 3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl 3-phenylacrylate is a chemical compound that belongs to the family of phenylacrylates. It is a colorless liquid that is insoluble in water but soluble in organic solvents. The compound has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Methylphenyl 3-phenylacrylate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can alter the function of proteins and other biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 3-phenylacrylate are not well studied. However, it has been shown to have cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the regulation of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methylphenyl 3-phenylacrylate in lab experiments include its unique chemical properties and potential applications in various fields. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many future directions for the use of 3-Methylphenyl 3-phenylacrylate in scientific research. One potential direction is the development of new synthetic methods for the compound and its derivatives. Another potential direction is the use of the compound as a fluorescent probe in biological imaging. Additionally, the compound could be used as a ligand in metal complexation and catalysis. Further studies are needed to fully understand the potential applications of 3-Methylphenyl 3-phenylacrylate in various fields.
Métodos De Síntesis
The synthesis of 3-Methylphenyl 3-phenylacrylate can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Claisen-Schmidt condensation reaction involves the reaction of 3-methylbenzaldehyde and phenylacetic acid in the presence of a base catalyst. The Wittig reaction involves the reaction of 3-methylbenzaldehyde and phenylacetonitrile with a ylide reagent. The Horner-Wadsworth-Emmons reaction involves the reaction of 3-methylbenzaldehyde and phenylacetic acid with a phosphonate reagent.
Aplicaciones Científicas De Investigación
3-Methylphenyl 3-phenylacrylate has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It has also been used as a fluorescent probe in biological imaging and as a ligand in metal complexation.
Propiedades
Nombre del producto |
3-Methylphenyl 3-phenylacrylate |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(3-methylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-13-6-5-9-15(12-13)18-16(17)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
Clave InChI |
UOKXRJSJEVRPEX-ZHACJKMWSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)


![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)

![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
